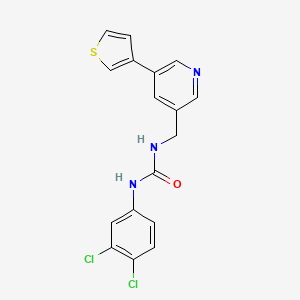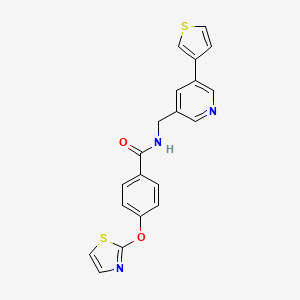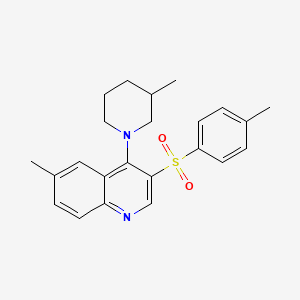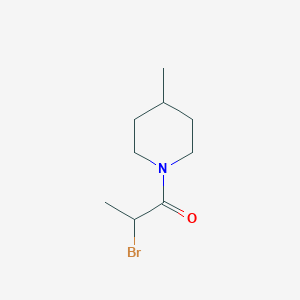
1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as DCPMU, is a chemical compound that has been widely used in scientific research for its unique properties. DCPMU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes and disease mechanisms.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Metabolic Insights
The synthesis of urea derivatives, including 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, highlights their potential in various scientific and medicinal contexts. Sinsheimer et al. (1976) demonstrated metabolic formation and synthesis pathways for related compounds, shedding light on hypocholesteremic effects observed in rats, indicating a potential for therapeutic applications beyond their basic chemical interest (Sinsheimer et al., 1976).
Electronic and Optical Properties
Investigations into the electronic and optical properties of urea derivatives have revealed their potential for application in nonlinear optics and optoelectronic device fabrication. Shkir et al. (2018) explored the electro-optic properties of a novel chalcone derivative, highlighting the material's suitability for optoelectronic applications due to its superior second and third harmonic generation capabilities (Shkir et al., 2018).
Anion Recognition and Sensing
Urea and thiourea derivatives exhibit significant potential in anion recognition and sensing, with applications ranging from environmental monitoring to biomedical diagnostics. Odago et al. (2011) synthesized thioamide, urea, and thiourea bridged rhenium(I) complexes, demonstrating their ability to act as receptors for anions via hydrogen bonding and electrostatic interactions, suggesting their utility in developing sensitive anion detection systems (Odago et al., 2011).
Cytokinin-like Activity and Plant Morphogenesis
The cytokinin-like activity of urea derivatives has been explored in the context of plant biology, where compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used to regulate cell division and differentiation in plant tissues. Ricci and Bertoletti (2009) discussed the role of these compounds in enhancing adventitious root formation, underlining their significance in agricultural biotechnology and plant morphogenesis research (Ricci & Bertoletti, 2009).
Nonlinear Optical (NLO) Materials
The structural and NLO properties of urea derivatives have been extensively studied, with findings indicating their high second harmonic generation efficiency and potential in NLO device applications. Menezes et al. (2014) synthesized and characterized 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), demonstrating its 3.67 times higher SHG efficiency compared to urea, which could revolutionize the development of NLO materials (Menezes et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-15-2-1-14(6-16(15)19)22-17(23)21-8-11-5-13(9-20-7-11)12-3-4-24-10-12/h1-7,9-10H,8H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRQBEDMMGFKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)


![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)



![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)

![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)

